molecular formula C7H7BrCl2N2O2 B125774 ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 154082-06-1

ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

Cat. No.: B125774
CAS No.: 154082-06-1
M. Wt: 301.95 g/mol
InChI Key: WAWSCWUMEQDCMI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents on the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4,5-dichloroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the imidazole ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted imidazole derivatives.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Ester hydrolysis: 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives, such as:

    Ethyl 2-(2-chloro-4,5-dichloro-1H-imidazol-1-yl)acetate: Similar structure but with different halogen substituents, leading to variations in reactivity and biological activity.

    Ethyl 2-(2-bromo-4,5-dimethyl-1H-imidazol-1-yl)acetate: Substitution of methyl groups instead of chlorine, affecting its chemical properties and applications.

    Ethyl 2-(2-bromo-1H-imidazol-1-yl)acetate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4,5-dichloroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrCl2N2O2/c1-2-14-4(13)3-12-6(10)5(9)11-7(12)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSCWUMEQDCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381178
Record name Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154082-06-1
Record name Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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